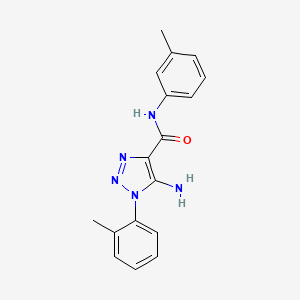
5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, which could be useful in treating hyperpigmentation disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in treating various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the advantages of using 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Moreover, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which could make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential as a drug candidate for cancer therapy. Further studies could also focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with potential therapeutic applications. Finally, the development of novel synthetic routes for the production of this compound could lead to more efficient and cost-effective methods of synthesis.
合成法
The synthesis of 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Moreover, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a building block for the synthesis of other biologically active molecules.
特性
IUPAC Name |
5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-6-5-8-13(10-11)19-17(23)15-16(18)22(21-20-15)14-9-4-3-7-12(14)2/h3-10H,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVAUXHQWTQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)
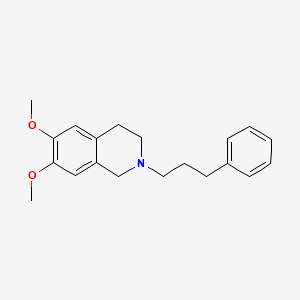
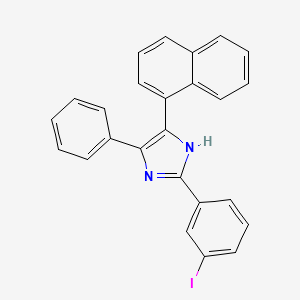
![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
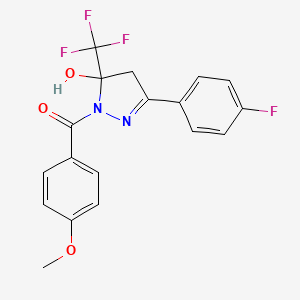
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
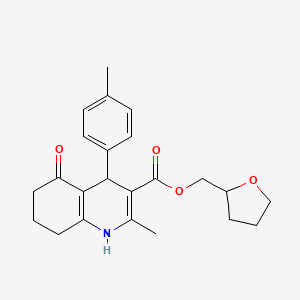
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)